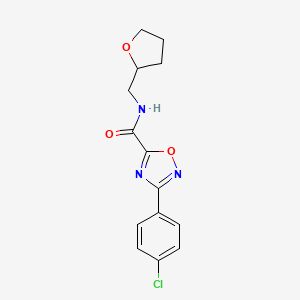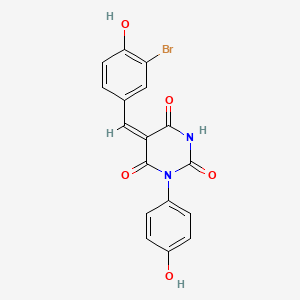![molecular formula C23H29N3O2 B5349729 (3-{1-[2-(4-sec-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B5349729.png)
(3-{1-[2-(4-sec-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-{1-[2-(4-sec-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide, also known as SBPFI, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of benzimidazole derivatives and has been found to exhibit a range of interesting biochemical and physiological effects. In
科学的研究の応用
(3-{1-[2-(4-sec-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been found to act as a selective antagonist of the 5-HT2C receptor, which is involved in the regulation of mood, appetite, and anxiety. In cancer research, this compound has been shown to inhibit the growth of certain cancer cells by targeting the epidermal growth factor receptor (EGFR). In drug discovery, this compound has been used as a starting point for the development of new drugs with improved efficacy and safety profiles.
作用機序
The mechanism of action of (3-{1-[2-(4-sec-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide is complex and depends on the specific target receptor or enzyme. In general, this compound acts as a competitive inhibitor of its target, binding to the receptor or enzyme and preventing the binding of the natural ligand or substrate. This leads to a decrease in the activity of the target, which can result in a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific target receptor or enzyme. In general, this compound has been found to modulate the activity of various neurotransmitter receptors, including the 5-HT2C receptor, the dopamine D2 receptor, and the nicotinic acetylcholine receptor. This compound has also been shown to inhibit the activity of EGFR, which is involved in cell proliferation and survival. These effects can result in changes in mood, appetite, anxiety, and cell growth and survival.
実験室実験の利点と制限
One of the main advantages of (3-{1-[2-(4-sec-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide for lab experiments is its high selectivity for specific target receptors or enzymes. This allows researchers to study the effects of this compound on specific physiological or biochemical pathways without interfering with other pathways. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve the desired effects at low concentrations.
将来の方向性
There are several future directions for the study of (3-{1-[2-(4-sec-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide. One area of interest is the development of more potent and selective analogs of this compound for use in scientific research and drug discovery. Another area of interest is the investigation of the potential therapeutic applications of this compound in various diseases, such as cancer and neurological disorders. Finally, the study of the mechanism of action of this compound and its effects on specific physiological and biochemical pathways is an ongoing area of research.
合成法
The synthesis of (3-{1-[2-(4-sec-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 4-sec-butylphenol, which is reacted with ethylene oxide to form 2-(4-sec-butylphenoxy)ethanol. This intermediate is then reacted with 1H-benzimidazole-2-carboxylic acid to form (2-(4-sec-butylphenoxy)ethyl)-1H-benzimidazole-2-carboxylic acid. The final step involves the reaction of this intermediate with formic acid to form this compound.
特性
IUPAC Name |
N-[3-[1-[2-(4-butan-2-ylphenoxy)ethyl]benzimidazol-2-yl]propyl]formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-3-18(2)19-10-12-20(13-11-19)28-16-15-26-22-8-5-4-7-21(22)25-23(26)9-6-14-24-17-27/h4-5,7-8,10-13,17-18H,3,6,9,14-16H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQZGBVRXVKOFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CCCNC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-chloroisoxazol-5-yl)-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]propanamide](/img/structure/B5349659.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5349661.png)
![methyl 2-(5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5349667.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5349673.png)
![[1-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropyl]amine hydrochloride](/img/structure/B5349676.png)
![N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylbutanamide](/img/structure/B5349682.png)
![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5349695.png)
![N-[1-(5-{[2-(cyclopentylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B5349719.png)
![3-(4-chloro-2-nitrophenyl)-6-iodo-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5349720.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(1-phenylcyclopropyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5349735.png)
![(3S*,4R*)-1-[(5-chloro-7-methoxy-1-benzofuran-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5349750.png)
![4-[1-(3-pyridin-3-ylpropyl)-1H-imidazol-2-yl]-2,1,3-benzoxadiazole](/img/structure/B5349758.png)